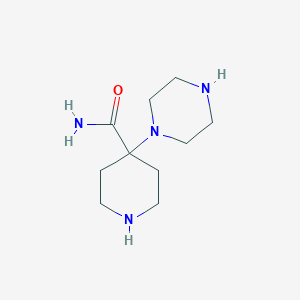
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO2S It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide typically involves the sulfonation of 3,8-Dimethyl-5-(propan-2-yl)azulene. The process can be summarized as follows:
Starting Material: 3,8-Dimethyl-5-(propan-2-yl)azulene.
Sulfonation: The azulene derivative is treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, under controlled conditions to introduce the sulfonamide group at the 1-position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acids, oxidized azulene derivatives.
Reduction: Reduced azulene derivatives, amines.
Substitution: Substituted azulene derivatives with various functional groups.
Applications De Recherche Scientifique
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other azulene derivatives and studying their chemical properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.
Industry: Utilized in the formulation of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in inflammatory or microbial processes.
Interacting with Receptors: Affecting receptor-mediated signaling pathways that regulate inflammation and immune responses.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, immune response, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiazulene: A structurally similar azulene derivative known for its blue color and anti-inflammatory properties.
Azulene: The parent compound of azulene derivatives, characterized by its aromaticity and blue color.
3,8-Dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde: Another derivative with similar structural features but different functional groups.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to other azulene derivatives.
Propriétés
Formule moléculaire |
C15H19NO2S |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H2,16,17,18) |
Clé InChI |
JBKXNXHWYBXRPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
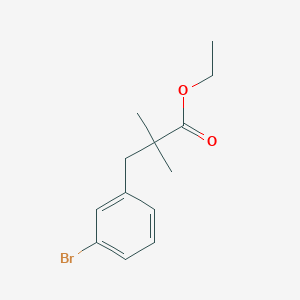
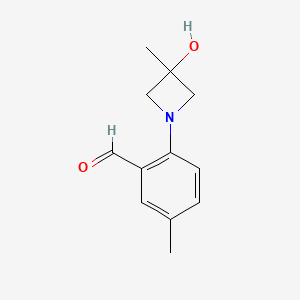

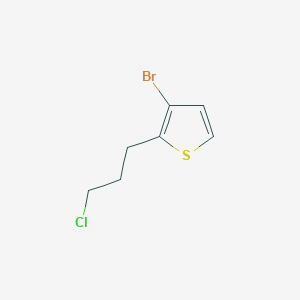
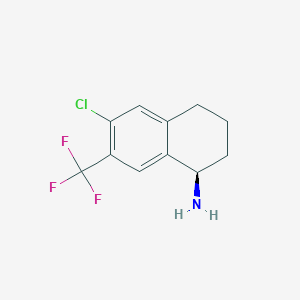
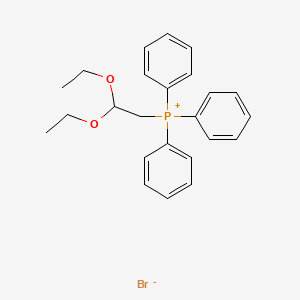
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
